1-cyclopropyl-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-cyclopropyl-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine with a thiophene-2-carboxylic acid derivative, followed by cyclization with a suitable reagent to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-5-(furan-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a furan ring instead of a thiophene ring.
1-cyclopropyl-5-(pyridin-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a pyridine ring instead of a thiophene ring.
1-cyclopropyl-5-(benzene-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
1-cyclopropyl-5-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
1-cyclopropyl-5-thiophen-2-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2S/c14-10-8(9-2-1-5-16-9)6-13(7-3-4-7)11(15)12-10/h1-2,5-7H,3-4H2,(H,12,14,15) |
InChI Key |
XJXNQZSAVGHMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)NC2=O)C3=CC=CS3 |
Origin of Product |
United States |
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